molecular formula C13H8ClN3O3 B2558399 N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide CAS No. 717873-59-1

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Cat. No. B2558399
M. Wt: 289.68
InChI Key: JKTNVICARSIWED-UHFFFAOYSA-N
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Description

“N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide” is a furan-carboxamide derivative . These derivatives have been identified as novel inhibitors of the influenza A H5N1 virus . The systematic structure–activity relationship (SAR) studies demonstrated that the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) had significant influence on the anti-influenza activity .


Synthesis Analysis

The synthesis of furan-carboxamide derivatives involves several steps . Starting from 4-chlorobenzoic acid, new derivatives were synthesized in six steps . This process involved esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization .


Molecular Structure Analysis

The molecular structure of “N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide” is complex, with a furan-carboxamide scaffold playing a crucial role . The 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) was found to significantly influence the anti-influenza activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide” include esterification, hydrazination, salt formation, and cyclization . These reactions lead to the formation of the desired furan-carboxamide derivative .

Scientific Research Applications

Synthesis and Structural Analysis

  • The study by Koparır, Çetin, and Cansiz (2005) discusses the synthesis of 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and 5-Furan-2yl-4H [1,2,4] triazole-3-thiol from furan-2-carboxylic acid hydrazide. This research is foundational in understanding the chemical properties and potential applications of furan-2-carboxamide derivatives Molecules : A Journal of Synthetic Chemistry and Natural Product Chemistry.

  • Li Zheng (2004) focused on the synthesis of 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles using a microwave irradiation method, highlighting an efficient approach to synthesizing oxadiazole derivatives Journal of Northwest Normal University.

Biological Applications

  • E. Jafari and colleagues (2017) synthesized some 2,5 disubstituted 1,3,4-oxadiazole derivatives and evaluated their antimicrobial properties, revealing their potential as antibacterial and antifungal agents. This research demonstrates the biological relevance of oxadiazole derivatives in developing new therapeutic agents Research in Pharmaceutical Sciences.

  • A study by Theresa Hermann et al. (2021) on new acyl derivatives of 3-aminofurazanes, including oxadiazole rings, showed antiplasmodial activities against Plasmodium falciparum strains, suggesting their potential use in malaria treatment Pharmaceuticals.

Materials Science Applications

  • Yi Jiang and colleagues (2015) discussed the enzymatic polymerization of Furan-2,5-Dicarboxylic Acid-Based Furanic-Aliphatic Polyamides as sustainable alternatives to Polyphthalamides. This study highlights the potential of furan-based compounds in developing high-performance, sustainable materials Biomacromolecules.

properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O3/c14-9-5-2-1-4-8(9)12-16-17-13(20-12)15-11(18)10-6-3-7-19-10/h1-7H,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTNVICARSIWED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide

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